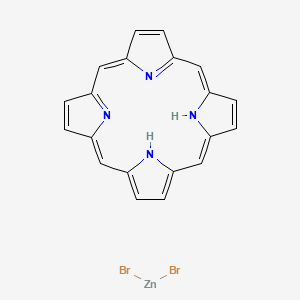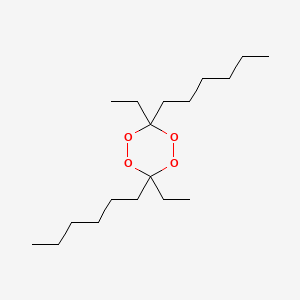
(6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6S)-6-(3-フルオロフェニル)-4-(プロプ-2-エン-1-イル)モルホリン-3-オンは、モルホリノン類に属する合成有機化合物です。 この化合物は、フルオロフェニル基とプロプ-2-エン-1-イル基が置換されたモルホリン環を特徴としています。
合成方法
合成経路と反応条件
(6S)-6-(3-フルオロフェニル)-4-(プロプ-2-エン-1-イル)モルホリン-3-オンの合成は、通常、以下の手順で実施されます。
モルホリン環の形成: モルホリン環は、ジエタノールアミンと適切なハロゲン化物を塩基性条件下で反応させることで合成できます。
フルオロフェニル基の導入: フルオロフェニル基は、フルオロベンゼン誘導体を用いた求核置換反応によって導入できます。
プロプ-2-エン-1-イル基の付加: プロプ-2-エン-1-イル基は、アリルハロゲン化物を用いたアルキル化反応によって付加できます。
工業生産方法
工業的な設定では、(6S)-6-(3-フルオロフェニル)-4-(プロプ-2-エン-1-イル)モルホリン-3-オンの生産には、収率と純度を高めるために、触媒の使用、温度と圧力の制御など、最適化された反応条件が用いられる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate halogenated compound under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through an alkylation reaction using an allyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を起こし、酸化物やその他の酸素含有誘導体を形成する可能性があります。
還元: 還元反応は、アルコールやアミンなどの還元誘導体の生成につながる可能性があります。
置換: この化合物は置換反応に関与することができ、その置換基の1つが別の基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、接触水素化などの還元剤が一般的に用いられます。
置換: 置換反応には、ハロゲン、求核剤、求電子剤などの試薬がさまざまな条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される試薬や条件によって異なります。 例えば、酸化はケトンやカルボン酸を生成する可能性があり、還元はアルコールやアミンを生成する可能性があります。
科学的研究の応用
化学
化学において、(6S)-6-(3-フルオロフェニル)-4-(プロプ-2-エン-1-イル)モルホリン-3-オンは、より複雑な分子の合成のためのビルディングブロックとして使用できます。 その独特の構造は、有機合成において貴重な中間体となっています。
生物学
生物学研究では、この化合物は、タンパク質や核酸などの生体分子との潜在的な相互作用について研究されています。 生化学アッセイにおけるプローブやリガンドとして機能する可能性があります。
医学
医学において、(6S)-6-(3-フルオロフェニル)-4-(プロプ-2-エン-1-イル)モルホリン-3-オンは、その薬理学的性質について調査されています。 特に、特定の生物学的標的に対して活性を示す場合、創薬の候補となる可能性があります。
産業
工業的な応用において、この化合物は、化学的安定性と反応性のために、ポリマーやコーティングなどの新素材の開発に使用される可能性があります。
作用機序
(6S)-6-(3-フルオロフェニル)-4-(プロプ-2-エン-1-イル)モルホリン-3-オンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。 この化合物はこれらの標的に結合し、その活性を調節し、特定の生物学的効果をもたらす可能性があります。 関係する正確な経路は、使用される特定のコンテキストによって異なります。
類似化合物との比較
類似化合物
(6S)-6-(3-クロロフェニル)-4-(プロプ-2-エン-1-イル)モルホリン-3-オン: フッ素原子ではなく塩素原子を持つ類似の構造です。
(6S)-6-(3-メチルフェニル)-4-(プロプ-2-エン-1-イル)モルホリン-3-オン: フッ素原子ではなくメチル基を持つ類似の構造です。
(6S)-6-(3-ブロモフェニル)-4-(プロプ-2-エン-1-イル)モルホリン-3-オン: フッ素原子ではなく臭素原子を持つ類似の構造です。
独自性
(6S)-6-(3-フルオロフェニル)-4-(プロプ-2-エン-1-イル)モルホリン-3-オンの独自性は、フッ素原子の存在にあり、これはその化学的および生物学的性質に大きな影響を与える可能性があります。 フッ素原子は、化合物の安定性、親油性、および生物学的標的との相互作用能力を高めることができます。
特性
CAS番号 |
920798-20-5 |
|---|---|
分子式 |
C13H14FNO2 |
分子量 |
235.25 g/mol |
IUPAC名 |
(6S)-6-(3-fluorophenyl)-4-prop-2-enylmorpholin-3-one |
InChI |
InChI=1S/C13H14FNO2/c1-2-6-15-8-12(17-9-13(15)16)10-4-3-5-11(14)7-10/h2-5,7,12H,1,6,8-9H2/t12-/m1/s1 |
InChIキー |
HUZKNTAQXAZBMB-GFCCVEGCSA-N |
異性体SMILES |
C=CCN1C[C@@H](OCC1=O)C2=CC(=CC=C2)F |
正規SMILES |
C=CCN1CC(OCC1=O)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
![1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12620580.png)
![2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12620581.png)
![N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide](/img/structure/B12620586.png)
![7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate](/img/structure/B12620590.png)


![2-Methoxy-5-{4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl}pyridine](/img/structure/B12620598.png)

![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octyl carbonate](/img/structure/B12620608.png)



![(2S)-2-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12620631.png)
